
mitomycin C
Overview
Description
Mitomycin C (MMC) is a potent antineoplastic and antiproliferative agent derived from Streptomyces caespitosus. It functions as a bifunctional alkylating agent, inducing DNA interstrand cross-links (ICLs) through reductive activation, which disrupts DNA replication and transcription, leading to apoptosis . Clinically, it is used in chemotherapy (e.g., gastric, pancreatic, and bladder cancers) and off-label applications such as glaucoma filtration surgery and urethral stricture prevention . Its efficacy in reducing fibroblast proliferation (via inhibition of mRNA miR-21 and PDCD4) makes it valuable in preventing surgical scar formation . However, dose-dependent toxicity (e.g., myelosuppression, nephrotoxicity) limits its utility .
Preparation Methods
Mitomycin C is synthesized through a complex biosynthetic pathway involving the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The industrial production of this compound involves fermentation of Streptomyces caespitosus followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of this compound, and the compound is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Mitomycin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various intermediates that participate in DNA cross-linking.
Substitution: This compound can undergo substitution reactions, particularly at the aziridine ring.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide . The major products formed from these reactions are DNA adducts, which are responsible for the compound’s antitumor activity .
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bioreductive alkylation and DNA cross-linking mechanisms.
Medicine: It is used in the treatment of cancers and in eye surgeries to prevent scarring.
Industry: It is used in the production of mitotically inactive feeder cells for cell culture systems.
Mechanism of Action
Mitomycin C exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It cross-links the complementary strands of the DNA double helix, preventing DNA replication and transcription . This cross-linking activity is particularly effective in hypoxic tumor environments, where the compound is reduced to its active form . The molecular targets of this compound include guanine and cytosine bases in DNA .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Mitomycins
Mitomycin A and Mitomycin B
Mitomycin A and B share a core aziridine-quinone structure with MMC but differ in substituents. Key distinctions include:
- Stability : Mitomycin A and B degrade faster under physiological pH and temperature than MMC, reducing their clinical viability .
- Metabolic Activation : Unlike MMC, which relies on DT-diaphorase for activation, mitomycin A and B undergo distinct reductive pathways, yielding less stable reactive intermediates .
Table 1: Structural and Functional Comparison of Mitomycins
Comparison with Functionally Similar Alkylating Agents
Cyclophosphamide (CP)
CP, a nitrogen mustard alkylator, shares MMC’s DNA cross-linking mechanism but differs in activation and toxicity:
- Activation : CP requires hepatic oxidation (via CYP450) to form active metabolites, whereas MMC is activated by intracellular reductases (e.g., DT-diaphorase) under hypoxia .
- Toxicity : CP causes hemorrhagic cystitis (preventable with mesna), while MMC induces cumulative thrombocytopenia and hemolytic-uremic syndrome .
- Efficacy : Both induce sister chromatid exchanges (SCEs), but MMC’s cross-links are more persistent in hypoxic tumors .
Doxorubicin and Pirarubicin (THP)
THP, an anthracycline, and MMC are used in bladder cancer therapy but differ in:
- Mechanism : THP intercalates DNA and inhibits topoisomerase II; MMC forms ICLs.
- Efficacy : In a 24-month bladder cancer trial, THP (16.67% recurrence) outperformed MMC (36.59%) with fewer side effects (e.g., chemical cystitis) .
Comparison with Prodrugs and Formulation Derivatives
Pegylated Liposomal this compound Prodrug (PL-MLP)
PL-MLP enhances MMC’s therapeutic index:
- Toxicity : PL-MLP reduces acute toxicity (e.g., neutropenia) and allows 3–4.5× higher dose intensity than free MMC .
- Efficacy : Equivalent tumor control at lower doses due to prolonged circulation and targeted release .
Table 2: this compound vs. PL-MLP
Parameter | This compound | PL-MLP | |
---|---|---|---|
Maximum Tolerated Dose | 20 mg/m² | 60–90 mg/m² | |
Neutropenia Incidence | 30–40% | <10% | |
Cumulative Thrombocytopenia | Dose-limiting | Manageable |
Synergistic Combinations and Resistance
Combination with Efflux Pump Inhibitors
MMC’s efficacy against multidrug-resistant Pseudomonas aeruginosa is enhanced by efflux pump inhibitors (e.g., TOB-CIP), which reduce the MIC of MMC by 8–16× . Resistance in Gram-negative bacteria correlates with RND efflux pump overexpression .
Gentamicin and Pentamidine
In Caenorhabditis elegans models, MMC (0.78 mg/kg) combined with gentamicin achieves therapeutic synergy, lowering required MMC doses and toxicity .
Stability and Analytical Considerations
MMC’s stability varies by formulation:
Biological Activity
Mitomycin C (MMC) is a potent chemotherapeutic agent primarily used in the treatment of various cancers, including gastric, breast, and lung cancers. Its biological activity is characterized by a complex mechanism of action that involves DNA alkylation, redox cycling, and potential antibacterial properties. This article delves into the biological activity of MMC, supported by data tables, case studies, and relevant research findings.
This compound is a bioreductive drug that requires enzymatic reduction to exert its cytotoxic effects. Upon reduction, MMC forms a highly reactive bis-electrophilic intermediate that predominantly alkylates DNA, leading to cross-linking and subsequent inhibition of DNA synthesis. This mechanism is crucial for its anticancer efficacy.
Key Mechanisms:
- DNA Alkylation: MMC preferentially targets guanosine bases in DNA, resulting in interstrand cross-links that hinder replication and transcription.
- Redox Cycling: MMC can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.
- Inhibition of rRNA Synthesis: Research indicates that MMC may also inhibit ribosomal RNA synthesis, further impairing cellular function .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Mitomycin-C Induced Hemolytic Uremic Syndrome:
A 42-year-old female with stage III gastric cancer developed hemolytic uremic syndrome (HUS) three months after receiving MMC as adjuvant therapy. Symptoms included pallor and hypertension. Despite the progression of her cancer, she achieved stabilization post-treatment . -
Mitomycin-C Nephrotoxicity:
A study involving 17 patients treated with MMC revealed significant renal toxicity characterized by proteinuria and hematuria. Histological analysis showed glomerular lesions similar to those seen in HUS . -
Intraoperative Use for Pterygium:
A clinical trial assessed the efficacy of intraoperative MMC application to prevent pterygium recurrence. Results indicated that MMC significantly reduced recurrence rates compared to controls, although some patients experienced superficial scleral melting .
Recent Research Findings
Recent studies have explored the repurposing of MMC for antibacterial applications. For instance, a study demonstrated enhanced antibacterial activity when MMC was combined with phage therapy against Acinetobacter baumannii, indicating its potential beyond traditional cancer treatment .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (μg/mL) | Effectiveness | Combination Therapy |
---|---|---|---|
E. coli | 0.5 | Significant growth reduction observed | Enhanced with phage therapy |
Staphylococcus aureus | 1 | Bactericidal effect noted | Synergistic effects with other antibiotics |
Acinetobacter baumannii | 0.25 | Effective against resistant strains | Combination with imipenem showed synergy |
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the absolute configuration of mitomycin C, and how do they resolve historical disputes in structural characterization?
- Methodological Answer : The absolute configuration of this compound can be definitively determined using X-ray single-crystal diffraction (e.g., CuKα radiation) combined with advanced NMR techniques (1D and 2D experiments, including HSQC, HMBC, and NOESY). These methods resolve ambiguities in pharmacopeial standards (e.g., USP36-NF31 and Chinese Pharmacopoeia) by correlating crystallographic data with spectral analysis to confirm stereochemistry . Powder X-ray diffraction (PXRD) further validates sample purity, ensuring reproducibility in structural studies .
Q. How should researchers standardize protocols for synthesizing this compound dihydrate to ensure consistency in preclinical studies?
- Methodological Answer : Synthesis of this compound dihydrate requires controlled crystallization conditions (e.g., solvent composition, temperature, and pH) to achieve high-purity crystalline forms. PXRD and thermal analysis (e.g., TGA/DSC) should be used to verify hydration states and phase purity. Cross-referencing with historical syntheses (e.g., Shirahata & Hirayama’s 1983 study) ensures alignment with established protocols .
Q. What are the foundational techniques for assessing this compound’s DNA cross-linking activity in vitro?
- Methodological Answer : DNA interstrand cross-linking can be quantified using alkaline elution assays or agarose gel electrophoresis under reducing conditions (e.g., sodium borohydride). Studies should include pH-dependent activation (5.8–7.4) to mimic tumor microenvironments, with cross-link density measured via fluorescence or radiolabeled DNA binding assays .
Advanced Research Questions
Q. How does pH influence the enzymatic activation of this compound by DT-diaphorase, and what implications does this have for tumor-selective targeting?
- Methodological Answer : DT-diaphorase (DTD)-mediated bioreduction of this compound is pH-dependent, with increased activation observed at lower pH (5.8–6.5). Researchers should employ enzyme kinetics assays (e.g., spectrophotometric monitoring of NADH oxidation) and DNA cross-linking assays at varying pH levels to model acidic tumor microenvironments. Metabolite profiling (e.g., 2,7-diaminomitosene detection via LC-MS) further clarifies pH-dependent metabolic pathways .
Q. What methodological frameworks are recommended for resolving contradictions in this compound’s clinical efficacy across heterogeneous tumor models?
- Methodological Answer : Apply meta-analytical approaches to aggregate preclinical and clinical data, stratifying results by tumor type, DTD expression levels, and pH conditions. Use subgroup analysis (e.g., forest plots) to identify confounding variables, as demonstrated in studies comparing trabeculectomy outcomes with/without this compound . Validate findings using patient-derived xenograft (PDX) models to recapitulate tumor heterogeneity .
Q. How can mixed-methods research designs address gaps in understanding this compound’s dual role as a cytotoxic agent and immunomodulator?
- Methodological Answer : Combine quantitative assays (e.g., flow cytometry for immune cell profiling) with qualitative transcriptomic analysis (e.g., RNA-seq of cytokine networks) to explore this compound’s immunogenic effects. Triangulate data using pathway enrichment tools (e.g., Gene Ontology) and validate hypotheses in syngeneic mouse models. Ensure alignment between research questions and methodology via frameworks like PICO or FINER .
Q. What strategies mitigate biases in retrospective studies evaluating this compound’s long-term toxicity profiles?
- Methodological Answer : Implement propensity score matching to control for confounding variables (e.g., prior chemotherapy exposure). Use time-to-event analysis (Kaplan-Meier curves) with rigorous sensitivity testing to account for missing data. Cross-validate toxicity findings with in vitro genotoxicity assays (e.g., comet assays) to isolate this compound-specific effects .
Q. Methodological Guidance for Research Design
Q. How can researchers formulate rigorous, Feasible, Novel, Ethical, and Relevant (FINER) questions for this compound studies?
- Methodological Answer : Apply the FINER framework to ensure questions address knowledge gaps (e.g., "How does tumor hypoxia modulate this compound activation?") while prioritizing ethical data collection (e.g., using archival patient samples with IRB approval). Use PICO to define populations (e.g., DTD-high tumors), interventions (e.g., pH-adjusted dosing), and outcomes (e.g., cross-link density) .
Q. What statistical approaches are critical for validating this compound’s dose-response relationships in heterogeneous datasets?
- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to assess confidence intervals. Use multivariate analysis (e.g., ANCOVA) to adjust for covariates like tumor volume or metabolic activity. Report uncertainties in raw data (e.g., ±SD) and validate models via cross-study replication .
Q. How should contradictory findings about this compound’s bioreductive activation pathways be reconciled in systematic reviews?
- Methodological Answer : Conduct weighted evidence synthesis using GRADE criteria, prioritizing studies with robust methodologies (e.g., controlled pH conditions, validated DTD activity assays). Perform sensitivity analyses to test the impact of outlier studies and resolve discrepancies via in vitro replication experiments .
Properties
IUPAC Name |
(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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